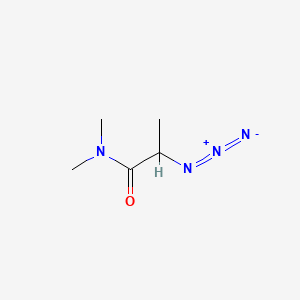
2-Azido-N,N-dimethylpropionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-N,N-dimethylpropionamide is an organic compound with the molecular formula C5H10N4O. It is characterized by the presence of an azido group (-N3) attached to a propionamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-N,N-dimethylpropionamide typically involves the reaction of N,N-dimethylpropionamide with sodium azide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions to ensure the efficient formation of the azido group .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Azido-N,N-dimethylpropionamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4) are commonly used.
Cycloaddition Reactions: These reactions often require the presence of an alkyne and are catalyzed by copper(I) salts.
Major Products Formed
Substitution Reactions: Various substituted propionamides depending on the nucleophile used.
Reduction Reactions: N,N-dimethylpropionamide.
Cycloaddition Reactions: 1,2,3-triazoles.
Scientific Research Applications
2-Azido-N,N-dimethylpropionamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azido-N,N-dimethylpropionamide primarily involves its azido group. The azido group is highly reactive and can undergo various chemical transformations, such as cycloaddition reactions, to form stable products like triazoles. These reactions are often catalyzed by copper(I) salts and involve the formation of a reactive intermediate that facilitates the cycloaddition process .
Comparison with Similar Compounds
Similar Compounds
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: This compound is used in diazo-transfer reactions and is known for its stability and efficiency in forming organic azides.
N,N-Dimethylpropionamide: This compound lacks the azido group but shares a similar propionamide backbone.
Homoleptic azido compounds: These compounds contain only azido groups as ligands and are known for their high reactivity and sensitivity.
Uniqueness
2-Azido-N,N-dimethylpropionamide is unique due to its combination of an azido group with a propionamide backbone. This structure imparts specific reactivity patterns, making it valuable in synthetic chemistry and various applications in research and industry .
Properties
CAS No. |
56875-23-1 |
|---|---|
Molecular Formula |
C5H10N4O |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
2-azido-N,N-dimethylpropanamide |
InChI |
InChI=1S/C5H10N4O/c1-4(7-8-6)5(10)9(2)3/h4H,1-3H3 |
InChI Key |
JXWBAUHDVUDOLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


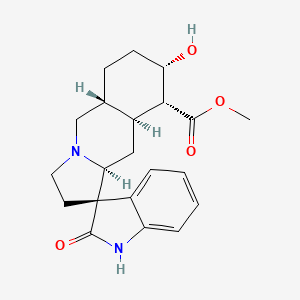
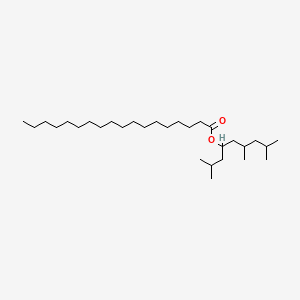

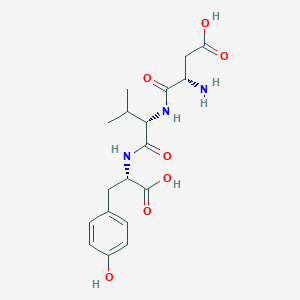
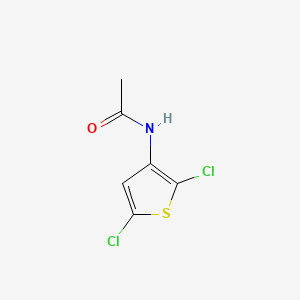
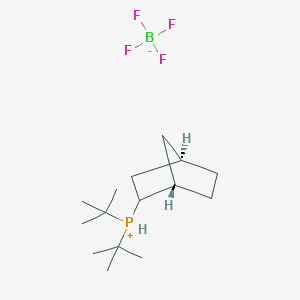
![N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide](/img/structure/B13765091.png)
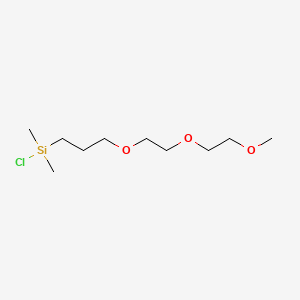
![Aspartic acid,D-[2,3-3H]](/img/structure/B13765107.png)
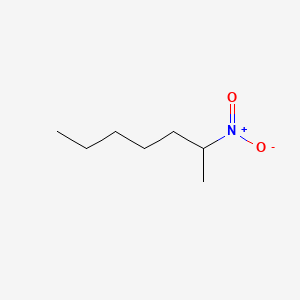
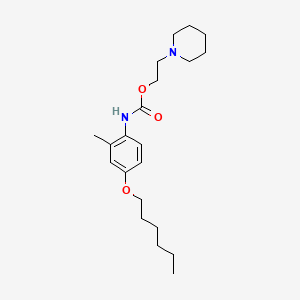
![7,12-Dipropylbenzo[a]anthracene](/img/structure/B13765126.png)
![N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether [German]](/img/structure/B13765131.png)

